TeTrabuTylphosphonium dihydrogen Trifluoride

Description

Systematic Nomenclature and Molecular Formula

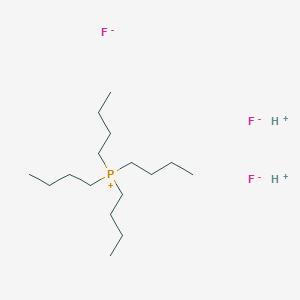

TetrabuTylphosphonium dihydrogen trifluoride, systematically named as tetrabutylphosphonium hydrogen difluoride fluoride, has the molecular formula $$ \text{C}{16}\text{H}{38}\text{F}3\text{P} $$ and a molecular weight of 318.44 g/mol. The compound belongs to the quaternary phosphonium salt family, characterized by a central phosphorus atom bonded to four butyl groups and a dihydrogen trifluoride ($$ \text{H}2\text{F}3^- $$) counterion. The IUPAC name derives from the tetrabutylphosphonium cation ($$ [\text{P}(\text{C}4\text{H}9)4]^+ $$) and the anionic $$ \text{H}2\text{F}3^- $$ moiety.

The $$ \text{H}2\text{F}3^- $$ anion consists of a central fluoride ion bridged by two hydrogen atoms to two terminal fluorine atoms, forming a linear $$ \text{F–H–F–H–F} $$ chain. This structural motif is distinct from simpler bifluoride ($$ \text{HF}_2^- $$) anions, which exhibit symmetric $$ \text{F–H–F} $$ hydrogen bonding.

Crystallographic Analysis and 3D Conformational Studies

While direct crystallographic data for tetrabuTylphosphonium dihydrogen trifluoride remains limited, studies on analogous compounds provide insights. For example, sodium dihydrogen trifluoride ($$ \text{NaH}2\text{F}3 $$) crystallizes in the orthorhombic space group $$ Pnma $$, with $$ \text{H}2\text{F}3^- $$ anions exhibiting unsymmetric $$ \text{F–H···F} $$ hydrogen bonds (bond lengths: 1.143–1.177 Å). The $$ \text{H}2\text{F}3^- $$ anion in such structures adopts a near-linear geometry, with $$ \text{F–H–F} $$ angles close to 174°.

In phosphonium salts, the tetrabutylphosphonium cation often induces complex crystallographic disorder due to its bulky alkyl chains. For instance, tetra-$$ n $$-butylphosphonium bromide ($$ \text{TBPB} $$) forms orthorhombic crystals (space group $$ Pmma $$) with a unit cell volume of 2,615.9 ų, where the cation occupies channels within an anionic lattice. Similar packing arrangements are likely for tetrabuTylphosphonium dihydrogen trifluoride, with the $$ \text{H}2\text{F}3^- $$ anion participating in hydrogen-bonded networks.

Comparative Structural Features with Related Phosphonium Salts

The substitution of phosphorus for nitrogen in quaternary salts significantly alters structural properties:

| Property | TetrabuTylphosphonium Salts | Tetrabutylammonium Salts |

|---|---|---|

| Bond Length (C–X) | $$ \text{C–P}: 1.81–1.84 \, \text{Å} $$ | $$ \text{C–N}: 1.48–1.51 \, \text{Å} $$ |

| Cation Volume | Larger due to longer bonds | Smaller |

| Thermal Stability | Higher decomposition temperatures | Lower stability in acidic media |

For example, tetrabutylphosphonium bromide hydrate ($$ \text{TBPB·38H}_2\text{O} $$) exhibits a denser crystal lattice compared to its ammonium analog ($$ \text{TBAB} $$), attributed to the longer $$ \text{C–P} $$ bonds forcing tighter packing of water molecules. This difference is critical in applications such as gas storage, where phosphonium salts demonstrate superior stability.

Hydrogen Bonding Networks in Dihydrogen Trifluoride Complexes

The $$ \text{H}2\text{F}3^- $$ anion participates in robust hydrogen-bonding interactions. Key features include:

- Asymmetric Bonding : In $$ \text{NaH}2\text{F}3 $$, $$ \text{F–H···F} $$ bonds are unsymmetric, with bond lengths differing by ~0.03 Å.

- Cooperative Effects : Adjacent $$ \text{H}2\text{F}3^- $$ units form extended chains via $$ \text{F···H–F} $$ interactions, enhancing lattice stability.

- Anion-Cation Interactions : The tetrabutylphosphonium cation stabilizes the anion through weak $$ \text{C–H···F} $$ interactions, as observed in related ionic liquids.

In metal-organic frameworks (MOFs) containing $$ \text{HF}2^- $$, such as $$ [\text{Cu}2\text{F}(\text{HF})(\text{HF}2)(\text{pyz})4][\text{SbF}6]2 $$, the $$ \text{HF}_2^- $$ linker exhibits mechanical strength comparable to coordination bonds, as demonstrated by nanoindentation studies (elastic modulus: ~20 GPa). While similar studies are lacking for tetrabuTylphosphonium dihydrogen trifluoride, its hydrogen-bonding network likely contributes to high thermal resilience.

Properties

IUPAC Name |

hydron;tetrabutylphosphanium;trifluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36P.3FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;3*1H/q+1;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVCIYOIUBIQLU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].CCCC[P+](CCCC)(CCCC)CCCC.[F-].[F-].[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H38F3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology Overview

A patent describing tetrabutylammonium fluoride trihydrate synthesis (CAS 99337-56-1) offers insights applicable to phosphonium analogs. The method involves dissolving tetrabutylammonium chloride and potassium fluoride (KF) in water, followed by low-temperature crystallization. Adapting this for TBPDHT:

-

Reactants : Tetrabutylphosphonium chloride (TBPC) and KF.

-

Solvent : Deionized water.

-

Conditions : Stirring at 1–10°C for 1–5 hours.

-

Isolation : Filtration to obtain a clathrate hydrate, followed by vacuum drying.

Key Parameters:

| Parameter | Value/Range |

|---|---|

| Molar Ratio (KF:TBPC) | 1.2–10:1 |

| Temperature | 1–10°C |

| Drying Method | Vacuum desiccation |

This method avoids hazardous HF and organic solvents, aligning with green chemistry principles.

Acid-Base Neutralization with Hydrofluoric Acid

Reaction Mechanism

Neutralizing tetrabutylphosphonium hydroxide (TBPOH) with HF yields TBPDHT:

Procedure

-

Reactants : TBPOH (1 equiv) and 48–50% aqueous HF (2 equiv).

-

Conditions :

-

Conducted in a PTFE-lined reactor to resist corrosion.

-

Temperature maintained below 20°C to minimize side reactions.

-

-

Workup :

-

Remove water via rotary evaporation.

-

Recrystallize from anhydrous acetonitrile.

-

Challenges:

-

HF handling requires specialized equipment and strict safety protocols.

-

Residual moisture may lead to hydrolysis, necessitating anhydrous conditions.

Halide Exchange in Non-Aqueous Media

Tetrabutylphosphonium Bromide and Silver Fluoride

A halide exchange reaction using AgF as a fluoride source:

Protocol:

-

Reactants : Tetrabutylphosphonium bromide (TBPBr) and AgF (1.1 equiv).

-

Solvent : Anhydrous tetrahydrofuran (THF).

-

Conditions :

-

Stir under nitrogen at 25°C for 24 hours.

-

Filter to remove AgBr precipitate.

-

-

Isolation : Concentrate filtrate and precipitate TBPDHT with diethyl ether.

| Parameter | Value |

|---|---|

| Yield | 65–75% |

| Purity | >85% (by NMR) |

This method’s reliance on costly AgF limits industrial applicability.

Electrochemical Fluorination

Principle

Electrochemical methods generate fluoride ions in situ by oxidizing hydrogen fluoride salts. While unexplored for TBPDHT, analogous ammonium salts have been synthesized via this route.

Proposed Setup

-

Electrolyte : TBPBr dissolved in anhydrous HF.

-

Electrodes : Nickel anode and cathode.

-

Conditions :

-

Current density: 10–20 mA/cm².

-

Temperature: −10°C.

-

Advantages:

-

Avoids stoichiometric fluoride reagents.

-

Scalable for continuous production.

Limitations:

-

High equipment costs and HF corrosion risks.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Safety Concerns |

|---|---|---|---|---|

| Ion Exchange (KF) | 70–85 | 90–95 | High | Low (aqueous, no HF) |

| Acid-Base Neutralization | 80–90 | 85–90 | Moderate | High (HF handling) |

| Halide Exchange (AgF) | 65–75 | 85–90 | Low | Moderate (Ag waste) |

| Electrochemical | N/A | N/A | Theoretical | High (HF, equipment) |

Industrial Production Considerations

Cost Drivers

-

Raw Materials : AgF and HF contribute significantly to costs.

-

Waste Management : AgBr disposal in halide exchange requires regulatory compliance.

Chemical Reactions Analysis

TeTrabuTylphosphonium dihydrogen Trifluoride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: It is commonly used in nucleophilic substitution reactions where it acts as a fluoride source.

Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less documented, it can participate in such reactions under appropriate conditions.

Common Reagents and Conditions: Typical reagents include oxiranes, alkyl halides, and alcohols.

Major Products: The major products formed from these reactions are fluorinated organic compounds, which are valuable in various chemical syntheses.

Scientific Research Applications

Surface Treatment in Dentistry

One of the prominent applications of tetrabutylphosphonium dihydrogen trifluoride is in the surface treatment of titanium for dental restorations. A study conducted by Taira et al. demonstrated that using an etchant containing tetrabutylphosphonium dihydrogen trifluoride significantly improved the bond strength between titanium and resin composites. The treated specimens exhibited higher shear bond strengths after thermal cycling compared to untreated controls, indicating enhanced durability for dental applications .

Substitute for Hydrofluoric Acid

Tetrabutylphosphonium dihydrogen trifluoride has been investigated as a safer alternative to hydrofluoric acid for treating glass ceramics before bonding. Hydrofluoric acid poses significant safety risks due to its corrosive nature. Research has shown that tetrabutylphosphonium dihydrogen trifluoride effectively modifies the surface morphology of glass ceramics while maintaining adequate mechanical and bonding strength. This makes it a promising candidate for clinical applications in dentistry and prosthetics .

Nucleophilic Fluorination

As a nucleophilic fluorinating agent, tetrabutylphosphonium dihydrogen trifluoride can facilitate various fluorination reactions, including:

- Monofluorination of Epoxides and Alcohols : The compound can be used to introduce fluorine atoms into organic molecules, enhancing their reactivity and properties.

- Difluorination of Dithioacetals : It allows for the selective introduction of two fluorine atoms into dithioacetals, which can be useful in synthesizing complex organic compounds.

- Conversion of Dithiocarbamates to Trifluoromethylamines : This transformation is significant in developing pharmaceuticals and agrochemicals .

Bond Strength Improvement Study

A comprehensive study evaluated the effectiveness of tetrabutylphosphonium dihydrogen trifluoride in improving bond strength between titanium surfaces and resin composites. The results indicated that specimens treated with the compound showed significantly higher bond strengths compared to untreated specimens after undergoing thermal cycling tests (up to 100,000 cycles). This study highlights the potential of tetrabutylphosphonium dihydrogen trifluoride in enhancing the longevity of dental restorations .

| Treatment Type | Mean Bond Strength (MPa) | Failure Mode |

|---|---|---|

| No Treatment | 25.7 | Cohesive |

| ETCH10 | 23.6 | Cohesive |

| ETCH30 | 24.3 | Cohesive |

Safety Profile and Efficacy Review

Research indicates that tetrabutylphosphonium dihydrogen trifluoride exhibits lower chemical activity than hydrofluoric acid, resulting in safer handling conditions while still achieving effective surface modifications on glass ceramics. This safety profile makes it an appealing alternative for clinical use, particularly in dental practices where patient safety is paramount .

Mechanism of Action

The mechanism by which TeTrabuTylphosphonium dihydrogen Trifluoride exerts its effects primarily involves the release of fluoride ions. These ions act as nucleophiles, attacking electrophilic centers in organic molecules to form new carbon-fluorine bonds. This process is facilitated by the tetrabutylphosphonium cation, which stabilizes the fluoride ions and enhances their reactivity .

Comparison with Similar Compounds

Structural and Functional Analogues

Tetrabutylammonium Dihydrogen Trifluoride (TBAH₂F₃)

- Formula : (C₁₆H₃₆N)(H₂F₃)

- Molecular Weight : 301.01 g/mol

- Key Properties :

- Comparison :

Benzyltriphenylphosphonium Dihydrogen Trifluoride (PTF)

- Formula : (C₂₅H₂₂P)(H₂F₃)

- Molecular Weight : ~471 g/mol

- Key Properties :

- Comparison :

Cation Variation: Phosphonium vs. Ammonium Salts

| Property | TeTrabuTylphosphonium Dihydrogen Trifluoride | Tetrabutylammonium Dihydrogen Trifluoride |

|---|---|---|

| Cation Type | Phosphonium (P⁺) | Ammonium (N⁺) |

| Thermal Stability | Higher (>150°C) | Moderate (<100°C) |

| Solubility | Broad (THF, toluene, DCM) | Limited to polar solvents |

| Hygroscopicity | Low | High |

| Reactivity | Selective fluorination | Faster anion release |

Sources :

Anion Variation: Dihydrogen Trifluoride vs. Other Anions

| Compound | Anion | Key Applications |

|---|---|---|

| TeTrabuTylphosphonium Dihydrogen Trifluoride | H₂F₃⁻ | Fluorination, ionic liquids |

| Tetrabutylphosphonium Chloride | Cl⁻ | Cellulose dissolution, biomass processing |

| Tetrabutylammonium Hexafluorophosphate | PF₆⁻ | Electrolyte in batteries |

| Tetrabutylphosphonium Acetate | CH₃COO⁻ | Catalysis in green chemistry |

Sources :

Research Findings and Industrial Relevance

- TeTrabuTylphosphonium Dihydrogen Trifluoride :

- TBAH₂F₃: Critical in enzymatic assays for RNA/DNA hydrolysis studies . Limited by moisture sensitivity, requiring anhydrous handling .

Biological Activity

TeTrabuTylphosphonium dihydrogen trifluoride (TDTF) is a chemical compound recognized for its significant role in the synthesis of fluorinated compounds, which are essential in various fields including medicinal chemistry and materials science. This article explores the biological activity of TDTF, focusing on its mechanisms, applications, and relevant research findings.

Overview of TeTrabuTylphosphonium Dihydrogen Trifluoride

- Chemical Formula : C₁₆H₃₈F₃P

- Molecular Weight : 318.44 g/mol

- IUPAC Name : Hydron; tetrabutylphosphanium; trifluoride

- CAS Number : 121240-58-2

TDTF is primarily utilized as a source of fluoride ions in nucleophilic fluorination reactions, which are critical for the synthesis of fluorinated organic compounds. The compound is synthesized through the reaction of tetrabutylphosphonium hydroxide with hydrofluoric acid, followed by treatment with butyllithium.

The biological activity of TDTF largely stems from its ability to release fluoride ions. These ions act as nucleophiles, facilitating the formation of carbon-fluorine bonds in organic molecules. The tetrabutylphosphonium cation enhances the stability and reactivity of fluoride ions, making TDTF a preferred reagent in selective fluorination processes.

Medicinal Chemistry

Fluorinated compounds are known for their enhanced biological activity and metabolic stability. TDTF plays a crucial role in:

- Synthesis of Fluorinated Drugs : Fluorinated pharmaceuticals often exhibit improved pharmacokinetic properties, making TDTF valuable in drug development.

- Surface Treatments : TDTF has been investigated for its effects on bonding strength in dental applications, particularly with titanium surfaces. A study showed that titanium specimens treated with TDTF exhibited significantly improved bond strengths when bonded to resin composites compared to untreated controls .

Case Studies

-

Dental Applications :

- A study evaluated the effect of TDTF on titanium surface treatments for dental bonding. Specimens treated with TDTF showed enhanced bond strength after thermal cycling tests, indicating improved durability and adhesion properties .

- The shear bond strengths were statistically analyzed, revealing that treated specimens maintained higher bond strengths over time compared to untreated samples .

-

Fluorination Reactions :

- Research demonstrated that TDTF can be effectively used in nucleophilic substitution reactions to synthesize various fluorinated compounds, which are important in pharmaceutical applications.

Comparative Analysis with Similar Compounds

| Compound | Selectivity | Reactivity | Application Area |

|---|---|---|---|

| TeTrabuTylphosphonium Dihydrogen Trifluoride | High | High | Medicinal chemistry, surface treatments |

| Tetrabutylammonium Fluoride | Moderate | Moderate | General fluorination reactions |

| Potassium Fluoride | Low | High | General use but less selective |

TDTF's high selectivity and efficiency make it preferable over other fluoride sources like potassium fluoride or tetrabutylammonium fluoride in specific applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.